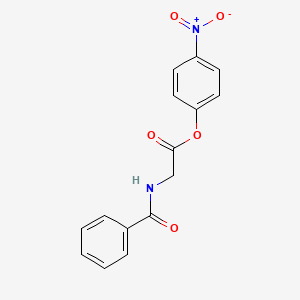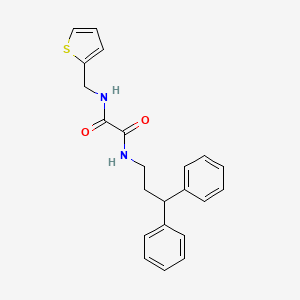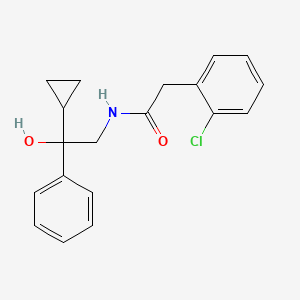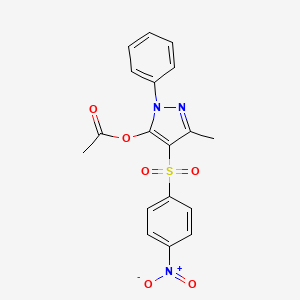
6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, also known as chloro-bis(dichlorophenyl)-triazine-diamine (CBDTDA) is a novel molecular entity that has recently been developed for use in a variety of scientific research applications. CBDTDA is a versatile, water-soluble compound that can be used in a wide range of lab experiments. Its unique structure makes it an ideal candidate for a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
CBDTDA has many potential applications in the scientific research field. It has been used as a substrate for biochemical and physiological studies, as a reagent for chemical synthesis, and as a fluorescent probe for imaging. CBDTDA has also been used in the development of new materials, such as polymeric films, for various applications. Additionally, CBDTDA has been used to study the effects of oxidative stress in cells, as well as to investigate the mechanism of action of drugs.
Mécanisme D'action
The exact mechanism of action of CBDTDA is not yet fully understood. However, some studies have suggested that CBDTDA may act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells. Additionally, CBDTDA has been shown to interact with proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
CBDTDA has been shown to have a wide range of biochemical and physiological effects. In animal studies, CBDTDA has been shown to reduce inflammation, improve wound healing, and reduce oxidative stress. Additionally, CBDTDA has been shown to reduce the levels of certain enzymes involved in the metabolism of drugs, which may increase the efficacy of certain medications.
Avantages Et Limitations Des Expériences En Laboratoire
CBDTDA has many advantages for use in lab experiments. It is water-soluble, so it can be easily incorporated into solutions for use in biochemical and physiological studies. Additionally, CBDTDA is relatively stable, so it can be stored for long periods of time without significant degradation. However, CBDTDA is not very soluble in organic solvents, so it may not be suitable for certain experiments.
Orientations Futures
There are many potential future directions for CBDTDA research. One potential direction is the development of new materials using CBDTDA as a building block. Additionally, further research is needed to better understand the mechanism of action of CBDTDA, as well as its potential therapeutic applications. Finally, it is possible that CBDTDA may have applications in drug delivery and the development of new drugs.
Méthodes De Synthèse
CBDTDA can be synthesized using a variety of methods. One method involves the reaction of 3,4-dichlorophenyl isocyanate with 6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine in a two-step synthesis. In the first step, the isocyanate is reacted with the diamine to form the diamine-isocyanate adduct. In the second step, the adduct is reacted with this compound to form CBDTDA. This method of synthesis yields CBDTDA with a purity of over 98%.
Propriétés
IUPAC Name |
6-chloro-2-N,4-N-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl5N5/c16-9-3-1-7(5-11(9)18)21-14-23-13(20)24-15(25-14)22-8-2-4-10(17)12(19)6-8/h1-6H,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGOXOLLBMBTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)

![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)



![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)

